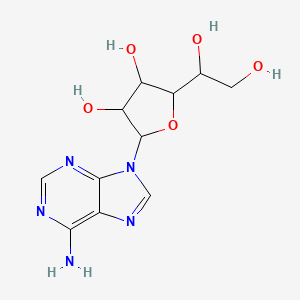

9-(beta-D-glucofuranosyl)adenine

CAS No.: 10279-89-7

Cat. No.: VC19427471

Molecular Formula: C11H15N5O5

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10279-89-7 |

|---|---|

| Molecular Formula | C11H15N5O5 |

| Molecular Weight | 297.27 g/mol |

| IUPAC Name | 2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |

| Standard InChI | InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |

| Standard InChI Key | JNSNEXAWGVQGPR-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 9-(β-D-glucofuranosyl)adenine features a five-membered glucofuranose ring connected to adenine via a β-glycosidic bond. The IUPAC name, 2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol, reflects its furanose sugar component with hydroxyl groups at positions 3, 4, and 6. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 297.27 g/mol | |

| CAS Numbers | 62960-73-0, 10279-91-1, 10279-89-7 | |

| Solubility | Moderate in polar solvents | |

| Stability | Sensitive to acidic hydrolysis |

The β-anomeric configuration of the glycosidic bond enhances its stability compared to α-anomers, while the furanose ring imparts conformational rigidity, influencing receptor binding .

Synthesis and Structural Elucidation

Conventional Glycosylation Methods

A principal synthesis route involves the condensation of adenine derivatives with activated sugar moieties. For example, 6-benzamidopurine reacts with phosphorylated glucofuranosyl donors under acidic conditions to yield protected intermediates, which are deblocked via alkaline hydrolysis . Titanium tetrachloride-mediated coupling of 6-benzamidochloromercuripurine with acetylated glucofuranose derivatives has also been reported, achieving yields up to 48% .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate Sonogashira cross-coupling reactions. For instance, 8-bromoadenine derivatives react with alkynyl glucofuranosyl precursors under microwave conditions, producing -alkynyl analogues with improved efficiency . This method reduces reaction times from hours to minutes while maintaining stereoselectivity.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the β-configuration through characteristic anomeric proton signals at δ 5.10–5.22 ppm () . Mass spectrometry (MS) and X-ray crystallography further validate structural integrity, particularly for intermediates like 3,6-anhydro-1,2-O-isopropylidene-α-D-glucofuranose .

Biological Activities and Mechanisms

Antitumor Activity

9-(β-D-Glucofuranosyl)adenine inhibits tumor cell proliferation by mimicking natural nucleotides, disrupting DNA synthesis. Derivatives exhibit cytotoxicity against murine leukemia (L1210) and human cervix carcinoma (HeLa) cells, with IC values comparable to 5-fluorouracil . Its mechanism involves competitive inhibition of adenosine kinase, a key enzyme in nucleotide salvage pathways .

Antiviral Properties

Structural similarity to adenosine enables incorporation into viral RNA, terminating replication. Studies highlight activity against RNA viruses, though potency varies with sugar moiety modifications . For example, replacing the ribose with glucofuranose enhances solubility, improving bioavailability .

Calcium Signaling Modulation

The compound binds inositol trisphosphate (IP) receptors, triggering calcium release from endoplasmic stores. Molecular docking reveals cation-π interactions with IPR1, enhancing binding affinity . This activity positions it as a tool for studying calcium-dependent apoptosis and cellular signaling .

Applications in Medicinal Chemistry

Drug Development

As a lead compound, 9-(β-D-glucofuranosyl)adenine serves in designing nucleoside analogues for cancer and antiviral therapies. Modifications at (e.g., alkynyl groups) improve cytostatic activity, as seen in analogues like 8-phenylethynyl-adenine .

Biochemical Probes

Its fluorescent derivatives track nucleotide metabolism in live cells, offering insights into enzyme kinetics and drug resistance mechanisms . For instance, -benzoyl analogues act as substrates for purine nucleoside phosphorylase, aiding enzyme activity assays .

Comparative Analysis with Analogues

The β-D-glucofuranosyl moiety confers superior binding to IP receptors compared to pyranose or carbocyclic analogues, emphasizing the role of sugar ring size and anomericity .

Future Research Directions

-

Therapeutic Optimization: Structural modifications to enhance bioavailability and target specificity.

-

Mechanistic Studies: Elucidate interactions with non-canonical targets like G-protein-coupled receptors.

-

Clinical Translation: Preclinical trials evaluating toxicity profiles and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume